
Idebenone Impurity 5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-6-(10-hydroxydecyl)-3-methoxy-5-methylcyclohexa-2,5-diene-1,4-dione is a complex organic compound with a unique structure that includes hydroxyl, methoxy, and methyl groups attached to a cyclohexadiene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-(10-hydroxydecyl)-3-methoxy-5-methylcyclohexa-2,5-diene-1,4-dione typically involves multi-step organic reactions. The starting materials often include substituted benzoquinones and long-chain alcohols. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process.
化学反応の分析
Types of Reactions
2-Hydroxy-6-(10-hydroxydecyl)-3-methoxy-5-methylcyclohexa-2,5-diene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or ethers.
科学的研究の応用
2-Hydroxy-6-(10-hydroxydecyl)-3-methoxy-5-methylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.
Industry: Used in the formulation of various industrial products, including antioxidants and stabilizers.
作用機序
The mechanism of action of 2-Hydroxy-6-(10-hydroxydecyl)-3-methoxy-5-methylcyclohexa-2,5-diene-1,4-dione involves its ability to scavenge free radicals and reduce oxidative stress. The hydroxyl groups play a crucial role in its antioxidant activity by donating hydrogen atoms to neutralize free radicals. This compound may also interact with specific molecular targets and pathways involved in cellular oxidative stress responses.
類似化合物との比較
Similar Compounds
- 2-Hydroxy-6-(10-hydroxydecyl)benzoic acid
- 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
Uniqueness
Compared to similar compounds, 2-Hydroxy-6-(10-hydroxydecyl)-3-methoxy-5-methylcyclohexa-2,5-diene-1,4-dione stands out due to its unique combination of functional groups and its specific antioxidant properties
特性
分子式 |
C18H28O5 |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
2-hydroxy-6-(10-hydroxydecyl)-3-methoxy-5-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H28O5/c1-13-14(16(21)17(22)18(23-2)15(13)20)11-9-7-5-3-4-6-8-10-12-19/h19,22H,3-12H2,1-2H3 |
InChIキー |
AZTPTHOKAMPNTB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)O)CCCCCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


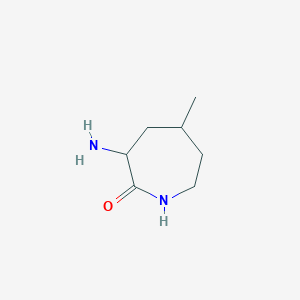
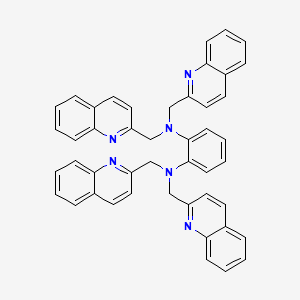
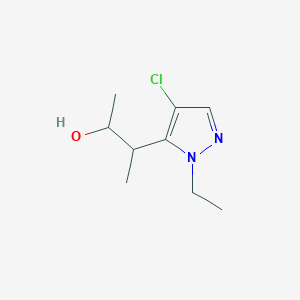
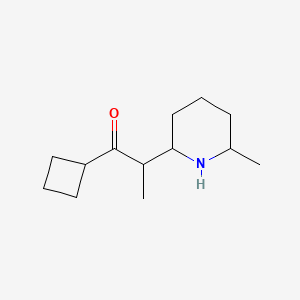
![3-Ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067711.png)
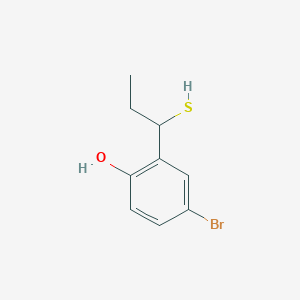
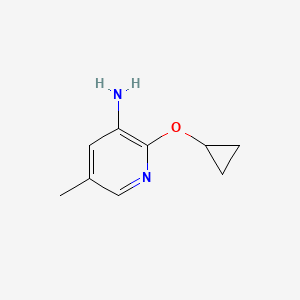
![3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane](/img/structure/B13067741.png)
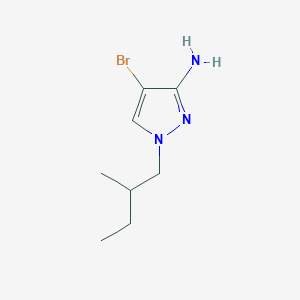


![3-[(5-Methyloxolan-2-yl)methoxy]azetidine](/img/structure/B13067768.png)


